Propargyl-PEG12-amine is a synthetic compound that belongs to the class of propargylamines, which are characterized by the presence of a propargyl group (an alkyne functional group) attached to a polyethylene glycol (PEG) chain and an amine functional group. This compound is primarily utilized in the field of chemical biology, particularly in the development of proteolysis-targeting chimeras (PROTACs), which are innovative tools for targeted protein degradation. The PEG chain enhances solubility and biocompatibility, making Propargyl-PEG12-amine an essential component in various biochemical applications.
Propargyl-PEG12-amine is classified as a PEG-based linker compound. It is synthesized from commercially available precursors, including propargyl alcohol and polyethylene glycol derivatives. The compound's unique structure allows it to participate in click chemistry reactions, particularly with azide-bearing compounds, facilitating the formation of stable triazole linkages. Its chemical structure can be represented by the following formula:
The synthesis of Propargyl-PEG12-amine typically involves several key steps:
Common synthetic routes include:
The molecular structure of Propargyl-PEG12-amine features a linear PEG chain (comprising twelve ethylene glycol units) connected to an amine group and a terminal propargyl group. This configuration allows for significant flexibility and solubility in aqueous environments.
The molecular weight of Propargyl-PEG12-amine is approximately 303.46 g/mol. Its structure can be depicted as follows:
where corresponds to the number of ethylene glycol units.
Propargyl-PEG12-amine participates in various chemical reactions, primarily through:
The reaction conditions for click chemistry typically involve:
The mechanism of action for Propargyl-PEG12-amine primarily revolves around its role as a linker in PROTAC technology:
This dual functionality enhances the specificity and efficacy of targeted protein degradation strategies.
Relevant data include its melting point (not typically defined due to its liquid state), boiling point (around 100 °C), and density (approximately 1 g/cm³).
Propargyl-PEG12-amine has significant applications in scientific research:
Propargyl-PEG12-amine (C₂₇H₅₃NO₁₂, MW: 583.71 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker featuring terminal propargyl (-CH₂-C≡CH) and primary amine (-NH₂) groups separated by twelve ethylene oxide repeating units. This molecular architecture creates a spatially segregated arrangement where the alkyne terminus enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the amine terminus facilitates amide bond formation with carboxylic acids, activated NHS esters, or carbonyl groups [1] [4]. The PEG12 spacer contributes exceptional hydrophilicity, significantly enhancing aqueous solubility of conjugated molecules while providing approximately 48 Å of flexible chain length that minimizes steric hindrance during bioconjugation events [4] [8].
Table 1: Key Structural and Chemical Properties
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | C₂₇H₅₃NO₁₂ | Defines elemental composition |
CAS Numbers | 956348-61-1, 2264091-73-6 | Identifier for commercial sourcing |
Terminal Groups | Propargyl (-C≡CH) & Primary amine (-NH₂) | Enables orthogonal conjugation chemistry |
PEG Units | 12 ethylene oxide repeats | Determines spacer length and hydrophilicity |
Purity | ≥95-98% | Critical for reproducible conjugation |
Storage Conditions | -20°C, desiccated | Maintains chemical stability |
The canonical SMILES representation (C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN) precisely maps the linear arrangement of atoms, confirming the propargyl terminus connected via -O-CH₂-CH₂- repeats to the terminal ethylamine moiety [2] [4]. This structural precision ensures predictable reactivity profiles essential for controlled bioconjugation processes in complex biological systems.
The evolution of PEG-based linkers represents a paradigm shift in bioconjugation technology, beginning with simple monofunctional PEG derivatives in the 1970s for protein modification. The introduction of amine-terminated PEGs (NH₂-PEGₙ-OH) marked the first generation of heterobifunctional platforms, enabling basic conjugation while lacking orthogonal reactivity control [9]. The discovery of click chemistry principles in the early 2000s catalyzed the development of advanced bifunctional systems incorporating mutually reactive termini, with propargyl-amine combinations emerging as particularly versatile due to their orthogonal reactivity profiles and biocompatibility [8].
Propargyl-PEG12-amine specifically represents a third-generation linker, optimized through systematic PEG chain length studies that identified 12 ethylene oxide units as the ideal balance between hydrophilicity enhancement and synthetic feasibility. This evolution addressed critical limitations of earlier derivatives, including insufficient water solubility (PEG₄-PEG₈), steric constraints (PEG₂₀+), and limited biocompatibility of aromatic linkers [7] [9]. The development pathway reflects iterative improvements in PEGylation chemistry, particularly in purification methodologies that enabled production of high-purity (≥95%), monodisperse materials essential for reproducible pharmaceutical applications [4] [8].
Propargyl-PEG12-amine occupies a pivotal niche in modern bioconjugation strategies due to its dual functionality and biocompatibility. The compound's primary significance lies in its ability to bridge diverse biomolecules through orthogonal conjugation pathways: the amine group forms stable amide bonds with antibody carboxylic acid groups, while the propargyl moiety undergoes specific cycloaddition with azide-modified cytotoxic payloads or detection probes [1] [4]. This controlled stepwise conjugation enables the synthesis of complex biomolecular hybrids with defined stoichiometry – a critical requirement for antibody-drug conjugates (ADCs) and PROTACs where heterogeneous conjugation diminishes therapeutic efficacy [2] [6].
The PEG12 spacer contributes three fundamental advantages to drug delivery systems: (1) solubility enhancement of hydrophobic payloads by up to 100-fold, preventing aggregation in biological media; (2) reduced immunogenicity by shielding non-human epitopes; and (3) prolonged circulation half-life through decreased renal clearance and resistance to proteolytic degradation [1] [4] [8]. These properties have established Propargyl-PEG12-amine as a premier linker choice in targeted therapeutics, particularly for conjugating insoluble payloads like tubulin inhibitors (e.g., auristatins) and DNA-intercalating agents that require solubility enhancement for effective delivery [10].
Table 2: Applications in Advanced Therapeutic Platforms
Application | Mechanism | Advantages |
---|---|---|
PROTAC Synthesis | Connects E3 ligase ligands to target protein binders | Encomes optimal ternary complex formation for targeted protein degradation |
Antibody-Drug Conjugates | Links mAbs to cytotoxic payloads | Provides controlled drug loading and enhanced solubility of hydrophobic drugs |
Peptide Conjugation | Couples functional peptides to carriers or surfaces | Maintains peptide bioactivity while enabling immobilization |
Surface Functionalization | Modifies nanoparticles and biosensors | Reduces non-specific binding and improves biocompatibility |
Diagnostic Reagents | Links targeting moieties to detection tags | Ensures consistent reporter molecule orientation |
The compound has proven particularly transformative for PROTAC development where its extended length facilitates optimal spatial positioning between E3 ubiquitin ligase recruiters and target protein binders. This configuration enables the formation of productive ternary complexes essential for targeted protein degradation – a mechanism that has revolutionized drug discovery for "undruggable" targets [2] [3]. Similarly in ADC design, Propargyl-PEG12-amine enables controlled drug loading (typically 2-4 drug molecules per antibody) while maintaining antibody integrity and antigen binding affinity – parameters directly correlated with therapeutic efficacy and safety profiles [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7